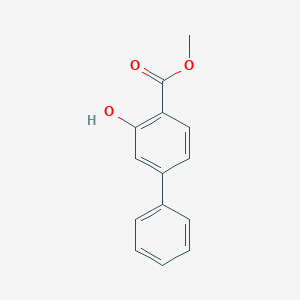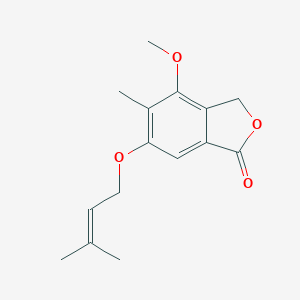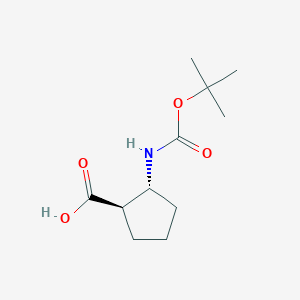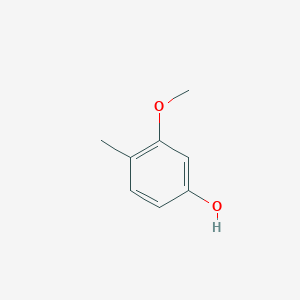
Methyl 2-hydroxy-4-phenylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-4-phenylbenzoate is a research chemical with the molecular formula C14H12O3 and a molecular weight of 228.24 . It has a complexity of 258 and a topological polar surface area of 46.5Ų .
Molecular Structure Analysis
The molecular structure of Methyl 2-hydroxy-4-phenylbenzoate includes a covalently-bonded unit count of 1, with no defined atom stereocenter count or defined bond stereocenter count . The compound has a heavy atom count of 17, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Further structural analysis would require more specific studies .Physical And Chemical Properties Analysis
Methyl 2-hydroxy-4-phenylbenzoate has a molecular weight of 228.24 and a molecular formula of C14H12O3 . It has a complexity of 258 and a topological polar surface area of 46.5Ų . More specific physical and chemical properties would require additional experimental data .Applications De Recherche Scientifique
Enantioselective Synthesis
“Methyl 2-hydroxy-4-methoxybenzoate” is used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products . This process involves the creation of a compound that is chiral, meaning it cannot be superimposed on its mirror image. This is important in many biological systems as the two enantiomers of a chiral molecule can have different biological effects.
Synthesis of (Meth)Acrylates
This compound can be used in the synthesis of (meth)acrylates . (Meth)acrylates are a type of compound that contain a vinyl group. These compounds are often used in the production of polymers.
Application in Medicine
Phenyl benzoate derivatives, which include “Methyl 2-hydroxy-4-phenylbenzoate”, have been found to have applications in medicine . These compounds have been used in the development of various drugs and treatments.
Synthesis of Biphenyl Derivatives
“Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate” can be used in the synthesis of biphenyl derivatives . Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .
Use in Polymer Chemistry
Biphenyl compounds, including “Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate”, are used in polymer chemistry . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .
Biological and Medicinal Applications
Biphenyl structures, including “Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate”, have a wide range of biological and medicinal applications . They are used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Use in Clusiaceae Plants
Biphenyls, including “Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate”, are found in Clusiaceae plants . These plants contain a wide range of biologically active metabolites that have gotten a lot of interest in recent decades. The chemical compositions of these plants have been demonstrated to have positive effects on a variety of ailments .
Use in the Chemical Industry
“Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate” can be used in the chemical industry . For example, it can be used in the analysis of high-temperature coal tar .
Mécanisme D'action
Target of Action
Methyl 2-hydroxy-4-phenylbenzoate, also known as Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate, is a complex organic compound. Similar compounds have been found to interact with various enzymes and proteins, influencing their function and activity .
Mode of Action
It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Similar phenolic compounds are known to participate in various biochemical reactions and pathways, including those related to antimicrobial activity .
Pharmacokinetics
Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that methyl 2-hydroxy-4-phenylbenzoate may also have potential antimicrobial effects .
Action Environment
The action, efficacy, and stability of Methyl 2-hydroxy-4-phenylbenzoate can be influenced by various environmental factors . These may include temperature, pH, presence of other molecules, and specific conditions within the body or cellular environment .
Propriétés
IUPAC Name |
methyl 2-hydroxy-4-phenylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSGFYYLFUDUFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558486 |
Source


|
| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117369-94-5 |
Source


|
| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)

![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)
![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)



![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)




